molecular formula C8H8O2S B2648099 2-Methyl-3-(2-thienyl)acrylic acid CAS No. 102696-69-5

2-Methyl-3-(2-thienyl)acrylic acid

Cat. No.: B2648099
CAS No.: 102696-69-5
M. Wt: 168.21
InChI Key: MOHSXXGDTJEXNH-AATRIKPKSA-N
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Description

2-Methyl-3-(2-thienyl)acrylic acid is an organic compound that features a thienyl group attached to an acrylic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-thienyl)acrylic acid can be achieved through several methods. One common approach involves the condensation of 2-thiophenecarboxaldehyde with methyl acrylate in the presence of a base, followed by hydrolysis to yield the desired product . Another method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-thienyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-Methyl-3-(2-thienyl)acrylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-3-(2-thienyl)acrylic acid exerts its effects involves interactions with molecular targets and pathways. The thienyl group can participate in π-π interactions, while the acrylic acid moiety can undergo various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(2-thienyl)acrylic acid is unique due to the presence of both a thienyl group and an acrylic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

(E)-2-methyl-3-thiophen-2-ylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3,(H,9,10)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHSXXGDTJEXNH-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CS1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CS1)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102696-69-5
Record name (2E)-2-methyl-3-(thiophen-2-yl)prop-2-enoic acid
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